5-cyclohexyl-2-Thiopheneacetic acid
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Overview
Description
5-Cyclohexyl-2-Thiopheneacetic acid: is an organic compound with the molecular formula C12H16O2S and a molecular mass of 224.32 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features a cyclohexyl group attached to the thiophene ring. Thiophene derivatives are known for their stability and diverse applications in various fields, including pharmaceuticals, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-2-thiopheneacetic acid can be achieved through several methods, including:
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Friedel-Crafts Acylation: : This method involves the acylation of thiophene with cyclohexylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
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Suzuki-Miyaura Coupling: : This palladium-catalyzed cross-coupling reaction can be used to form the carbon-carbon bond between a thiophene boronic acid derivative and a cyclohexyl halide. The reaction is carried out in the presence of a base, such as potassium carbonate (K2CO3), and a palladium catalyst, such as Pd(PPh3)4 .
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-2-thiopheneacetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives
Scientific Research Applications
5-Cyclohexyl-2-thiopheneacetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-cyclohexyl-2-thiopheneacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Thiopheneacetic acid
- 3-Thiopheneacetic acid
- 5-Methyl-2-thiopheneacetic acid
Comparison
5-Cyclohexyl-2-thiopheneacetic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other thiopheneacetic acid derivatives. This structural difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
Properties
CAS No. |
14170-57-1 |
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Molecular Formula |
C12H16O2S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
2-(5-cyclohexylthiophen-2-yl)acetic acid |
InChI |
InChI=1S/C12H16O2S/c13-12(14)8-10-6-7-11(15-10)9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,13,14) |
InChI Key |
HKIXSTQSYWTXSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(S2)CC(=O)O |
Origin of Product |
United States |
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